molecular formula C7H7ClN2O2 B596375 Methyl 6-amino-3-chloropicolinate CAS No. 1256835-20-7

Methyl 6-amino-3-chloropicolinate

Cat. No. B596375
CAS RN: 1256835-20-7
M. Wt: 186.595
InChI Key: XUHPYPHVEHKNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-amino-3-chloropicolinate is an organic compound . It is a common building block of many organic compounds .


Synthesis Analysis

The synthesis of Methyl 6-amino-3-chloropicolinate involves several steps . The reaction is generally performed in an aqueous solution at close to boiling . The first methylation of the amine begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .


Molecular Structure Analysis

The molecular structure of Methyl 6-amino-3-chloropicolinate is represented by the formula C7H7ClN2O2 . The InChI key is XUHPYPHVEHKNBT-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving Methyl 6-amino-3-chloropicolinate are complex and involve multiple steps . The reaction begins with imine formation with formaldehyde. The formic acid acts as a source of hydride and reduces the imine to a secondary amine .


Physical And Chemical Properties Analysis

Methyl 6-amino-3-chloropicolinate has a molecular weight of 186.6 . It is a solid at room temperature and should be stored in a dark place, in an inert atmosphere .

Mechanism of Action

The mechanism of action of Methyl 6-amino-3-chloropicolinate involves the formation of an imine with formaldehyde, which is then reduced to a secondary amine by formic acid .

Safety and Hazards

Methyl 6-amino-3-chloropicolinate is classified as a hazardous substance . It has been assigned the signal word “Warning” and is associated with hazard statements H302-H315-H319-H332-H335 . Precautionary measures include avoiding breathing dust and washing skin thoroughly after handling .

properties

IUPAC Name

methyl 6-amino-3-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHPYPHVEHKNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682478
Record name Methyl 6-amino-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-3-chloropicolinate

CAS RN

1256835-20-7
Record name Methyl 6-amino-3-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.